4-Amino-1-cinnamylpyridinium
Description
4-Amino-1-cinnamylpyridinium is a pyridinium salt characterized by an amino group at the 4-position and a cinnamyl (3-phenylprop-2-en-1-yl) substituent at the 1-position of the pyridine ring. The cinnamyl group introduces steric bulk and aromaticity, which may influence its physicochemical properties, such as solubility, thermal stability, and reactivity. For instance, substituted pyridinium salts often exhibit distinct melting points, spectroscopic signatures, and biological activities depending on their substituents .
This contrasts with smaller substituents (e.g., methyl or chloro groups), which prioritize steric and electronic effects over aromatic interactions .
Properties
Molecular Formula |
C14H15N2+ |
|---|---|
Molecular Weight |
211.28g/mol |
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium-4-amine |
InChI |
InChI=1S/C14H14N2/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-9,11-12,15H,10H2/p+1/b7-4+ |
InChI Key |
VLIHIUQTABWBFE-QPJJXVBHSA-O |
SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=C(C=C2)N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[N+]2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- ~200–250°C estimated for cinnamyl analogs) .
- Basicity: The amino group in 4-aminopyridine has a pKa of 9.11 . The cinnamyl group’s electron-withdrawing nature could slightly decrease the basicity of this compound relative to 4-aminopyridine.
- Spectroscopic Features : NH₂ groups in analogous compounds show IR stretches near 3350 cm⁻¹, while aromatic C-H stretches appear at ~3000–3100 cm⁻¹ .
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